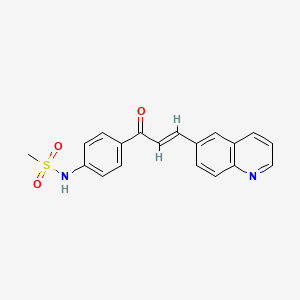

(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[(E)-3-quinolin-6-ylprop-2-enoyl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-25(23,24)21-17-8-6-15(7-9-17)19(22)11-5-14-4-10-18-16(13-14)3-2-12-20-18/h2-13,21H,1H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSWQJOCFNSYMV-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the coupling of quinoline derivatives with acrylamide substrates. The process may include the following steps:

- Formation of the Acrylamide : The initial step often involves the reaction of a quinoline derivative with an acrylamide precursor.

- Sulfonamide Formation : The final step includes the introduction of a methanesulfonamide group, which is crucial for enhancing the biological activity of the resulting compound.

Antitumor Activity

Research has indicated that compounds containing quinoline and methanesulfonamide moieties exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:

- IC50 Values : The antiproliferative activity is often measured by IC50 values, indicating the concentration needed to inhibit cell growth by 50%. Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against several cancer cell lines including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF7 | 25 |

| Compound B | HT-29 | 30 |

| Compound C | M21 | 45 |

The proposed mechanism of action for this compound includes:

- Inhibition of Cell Cycle Progression : Similar compounds have been shown to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells .

- Targeting β-Tubulin : The binding affinity to β-tubulin disrupts microtubule dynamics, which is critical for mitosis .

Anti-inflammatory Activity

Additionally, compounds with a methanesulfonamide group have been reported to exhibit anti-inflammatory properties. For example, studies on related sulfonamide derivatives indicate that they can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:

- Selectivity and Potency : Some derivatives have shown COX-2 inhibitory activity with IC50 values as low as 30 nM, suggesting that modifications to the methanesulfonamide group can enhance anti-inflammatory effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

- Positioning of Functional Groups : The position of substituents on the phenyl and quinoline rings significantly influences potency and selectivity.

- Substituent Variability : Variations in substituents such as halogens or alkyl groups can modulate both antitumor and anti-inflammatory activities.

Case Studies

A few notable case studies highlight the efficacy of similar compounds:

- Study on Quinoline Derivatives : A series of quinoline-based sulfonamides were evaluated for their antiproliferative effects across multiple cancer cell lines, demonstrating promising results with specific structural modifications leading to enhanced activity .

- COX Inhibition Studies : Research focused on methanesulfonamide derivatives revealed their potential as selective COX-2 inhibitors, which could be beneficial in treating inflammatory diseases without significant gastrointestinal side effects associated with traditional NSAIDs .

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Studies have demonstrated that (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study comparing its efficacy with established chemotherapeutics, it displayed superior activity against drug-resistant cancer cells .

- Enzyme Inhibition

- Structural Modification for Enhanced Efficacy

Data Tables

| Application Area | Observed Effects | Reference |

|---|---|---|

| Anticancer Activity | Significant tumor growth inhibition | |

| Enzyme Inhibition | HDAC 1 and HDAC 2 inhibition | |

| Structural Modifications | Enhanced potency in derivatives |

Case Studies

- Case Study on Drug Resistance

- Mechanistic Analysis

Comparison with Similar Compounds

Acrylamido-Quinoline Derivatives ()

Compounds such as (E)-3-(6-bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) and (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) share the acryloyl-quinoline backbone but differ in substituents:

- 6o features a simple phenyl group, reducing polarity compared to the methanesulfonamide in the target compound.

| Compound | Substituent (R) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| Target Compound | Methanesulfonamide | ~427.45 (estimated) | Not reported |

| 6n | 2-Morpholinoethyl | 414.30 | 53 |

| 6o | Phenyl | 375.25 | 48 |

Key Insight: The methanesulfonamide group in the target compound likely improves aqueous solubility compared to 6n and 6o, which rely on tertiary amines or non-polar aryl groups .

Sulfonamide-Modified Quinoline Hybrids ()

(E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) () and N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () highlight variations in sulfonamide and quinoline substitution:

- IIIa : Contains a benzenesulfonamide with methoxy groups, which may enhance π-π stacking but reduce metabolic stability due to steric bulk .

- Biopharmacule compound: Features dimethylamino and ethoxy groups, increasing basicity and lipophilicity compared to the target’s methanesulfonamide .

Comparison : The target’s methanesulfonamide offers a balance of moderate polarity and metabolic resistance compared to bulkier sulfonamides or charged groups.

Patented Derivatives ()

Patented analogs like (S,E)-N-(3-cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(diethanolamino)-but-2-enamide incorporate:

- Ethynyl groups : For covalent binding or enhanced rigidity.

- Tetrahydrofuran-3-yloxy : Improves bioavailability through oxygen-mediated hydrogen bonding .

Key Difference : These modifications prioritize target engagement and pharmacokinetics, whereas the target compound’s simpler structure may favor synthetic accessibility.

Hydroxymethylphenyl Methanesulfonamides ()

Compounds like N-(4-(hydroxymethyl)phenyl)methanesulfonamide (98% similarity to the target) retain the sulfonamide-phenyl moiety but lack the acryloyl-quinoline system.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide, and how can they be addressed?

- Synthetic Challenges :

- Stereoselective acryloyl formation : Ensuring the (E)-configuration of the acryloyl group requires precise control of reaction conditions (e.g., using catalysts like palladium or base-mediated elimination) .

- Quinoline functionalization : Introducing the quinolin-6-yl group often involves regioselective coupling reactions, which may compete with undesired side reactions (e.g., C-2 or C-8 substitution) .

- Sulfonamide coupling : The methanesulfonamide group must be introduced without over-sulfonation or decomposition of sensitive intermediates .

- Solutions :

- Optimize reaction parameters (temperature, solvent polarity) using design-of-experiment (DoE) approaches.

- Employ protective groups (e.g., Boc for amines) during quinoline derivatization .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the (E)-configuration (via coupling constants of acryloyl protons) and regioisomeric purity of the quinoline moiety .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .

- HPLC-PDA/MS : Assesses chemical purity (>98%) and identifies byproducts from incomplete coupling reactions .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodology :

- Test co-solvents (DMSO, cyclodextrins) or pH adjustment (e.g., sodium bicarbonate buffer for sulfonamide deprotonation).

- Use dynamic light scattering (DLS) to monitor aggregation in aqueous media .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s target interactions?

- Molecular Docking : Screen against kinase databases (e.g., PDB) using the quinoline core as a hinge-binding motif .

- Molecular Dynamics (MD) Simulations : Evaluate binding stability of the acryloyl group in ATP-binding pockets (e.g., EGFR, VEGFR) .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability and membrane permeability .

Q. How does the (E)-configuration of the acryloyl group influence biological activity compared to the (Z)-isomer?

- Structural Impact :

- The (E)-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .

- (Z)-isomers may exhibit steric clashes, reducing potency (e.g., IC50 differences in kinase assays) .

- Experimental Validation :

- Synthesize both isomers via Wittig or Heck reactions and compare activity in enzyme inhibition assays .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

- Hepatocyte Stability Assays : Measure metabolic clearance using human liver microsomes (HLMs) .

- Caco-2 Permeability : Assess intestinal absorption potential .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

- Troubleshooting Steps :

- Standardize assay conditions (e.g., ATP concentrations in kinase assays).

- Verify compound stability under assay conditions (e.g., DMSO concentration, incubation time) .

- Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.